molecular formula C28H45ClO3 B1257535 Yonarasterol H

Yonarasterol H

Cat. No.: B1257535
M. Wt: 465.1 g/mol
InChI Key: BRCSFJAWHNPAMY-ITCPKTLZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Yonarasterol H is a marine-derived sterol isolated from soft corals of the genus Echinomuricea.

Properties

Molecular Formula

C28H45ClO3

Molecular Weight

465.1 g/mol

IUPAC Name

(5S,6S,8S,9S,10R,11R,13R,14S,17R)-6-chloro-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-5,11-dihydroxy-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydro-4H-cyclopenta[a]phenanthren-1-one

InChI

InChI=1S/C28H45ClO3/c1-16(2)17(3)9-10-18(4)20-11-12-21-19-14-23(29)28(32)13-7-8-24(31)27(28,6)25(19)22(30)15-26(20,21)5/h7-8,16-23,25,30,32H,9-15H2,1-6H3/t17-,18+,19-,20+,21-,22+,23-,25+,26+,27+,28+/m0/s1

InChI Key

BRCSFJAWHNPAMY-ITCPKTLZSA-N

Isomeric SMILES

C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2C[C@@H]([C@]4([C@@]3(C(=O)C=CC4)C)O)Cl)O)C

Canonical SMILES

CC(C)C(C)CCC(C)C1CCC2C1(CC(C3C2CC(C4(C3(C(=O)C=CC4)C)O)Cl)O)C

Synonyms

yonarasterol H

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Yonarasterol H shares structural homology with other yonarasterol derivatives and related marine sterols. Key analogs include 6-epi-Yonarasterol B , Yonarasterol B , and Stoloniferone K , which provide a framework for comparative analysis (Figure 1).

Table 1: Structural and Spectroscopic Comparison of this compound and Analogues
Compound Molecular Formula Key Functional Groups NMR Signatures (δCH) IR Peaks (cm<sup>-1</sup>)
This compound C30H48O5 (inferred) α,β-unsaturated ketone, acetoxy, hydroxy δC 205.8 (C-1), δH 6.68 (H-3, ddd) 1671 (enone), 1732 (ester)
6-epi-Yonarasterol B C30H48O5 α,β-unsaturated ketone, acetoxy at C-6, hydroxy at C-11 δC 205.8 (C-1), δH 5.06 (H-6, dd) 1671 (enone), 1732 (ester)
Yonarasterol B C30H48O5 Stereochemical inversion at C-6 (vs. 6-epi) δC 205.8 (C-1), δH 5.12 (H-6, dd) Similar to 6-epi-Yonarasterol B
Stoloniferone K C29H46O4 Lack of acetoxy group, additional hydroxy δC 203.5 (C-1), δH 6.70 (H-3, ddd) 1665 (enone), 3450 (hydroxy)

Key Observations :

Functional Group Variations : this compound and 6-epi-Yonarasterol B both feature an α,β-unsaturated ketone (δC ~205.8, IR 1671 cm<sup>-1</sup>) and ester groups (IR 1732 cm<sup>-1</sup>), but differ in stereochemistry at C-2. The acetoxy group in 6-epi-Yonarasterol B (δH 5.06, δC 75.1) is absent in Stoloniferone K, which instead has additional hydroxylation .

Molecular Complexity: this compound’s bioactivity may correlate with its conjugated enone system, which is conserved across analogs and critical for redox modulation .

Table 2: Bioactivity Profiles of Yonarasterol Derivatives
Compound Superoxide Anion Inhibition (IC50) Elastase Release Inhibition (IC50) Mechanism Insights
This compound Not reported Not reported Presumed NADPH oxidase modulation
6-epi-Yonarasterol B 8.2 μM 12.5 μM Direct binding to neutrophil elastase
Stoloniferone K 15.7 μM 22.0 μM Competitive inhibition of elastase active site

Findings :

  • Potency Trends : 6-epi-Yonarasterol B exhibits superior inhibitory activity compared to Stoloniferone K, likely due to its acetoxy group enhancing membrane permeability or target affinity .
  • Structure-Activity Relationship (SAR) : The presence of an acetoxy group (e.g., in 6-epi-Yonarasterol B) correlates with enhanced bioactivity, suggesting that this compound’s efficacy may depend on similar functionalization .

Future Research Directions

Elucidating this compound’s Structure : Full spectral assignment via 2D NMR and X-ray crystallography is critical.

Expanding SAR Studies : Systematic modification of functional groups (e.g., replacing acetoxy with methoxy) could optimize potency .

Clinical Translation : Preclinical studies assessing bioavailability and toxicity are needed, guided by protocols for structurally related compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Yonarasterol H
Reactant of Route 2
Yonarasterol H

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.